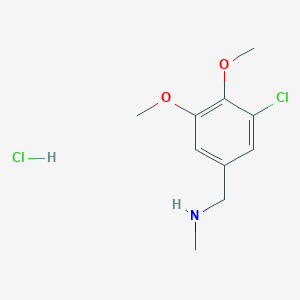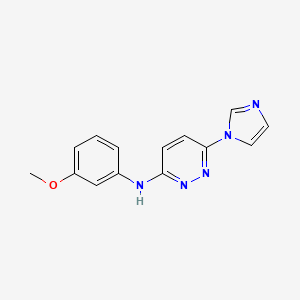
N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
Vue d'ensemble
Description
N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of triazoles, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine involves the inhibition of various enzymes and signaling pathways. In cancer cells, this compound inhibits the activity of proteasomes, which are responsible for the degradation of proteins. This results in the accumulation of misfolded proteins and induction of apoptosis. In inflammation, N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine inhibits the activation of NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. In bacterial infections, this compound inhibits the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.
Biochemical and Physiological Effects
N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has various biochemical and physiological effects on the body. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, resulting in the inhibition of tumor growth. In inflammation, N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine reduces the production of pro-inflammatory cytokines, resulting in the reduction of inflammation. In bacterial infections, this compound inhibits the growth of bacteria, resulting in the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments is its diverse biological activities. This compound has been shown to have potential applications in the treatment of various diseases, making it a valuable tool for researchers. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on some cells, making it important to use caution when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. One future direction is the development of more potent analogs of this compound for the treatment of cancer, inflammation, and bacterial infections. Another future direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo, which will provide valuable information on its safety and efficacy. Additionally, the study of the structure-activity relationship of this compound will provide insights into the molecular mechanisms underlying its diverse biological activities.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. In cancer research, N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In bacterial infection research, N-(4-fluorobenzyl)-1-(4-nitrobenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
[5-[(4-fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN6O3/c22-17-7-3-14(4-8-17)12-24-21-25-19(16-2-1-11-23-13-16)26-27(21)20(29)15-5-9-18(10-6-15)28(30)31/h1-11,13H,12H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZSVWRGNGFDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=N2)NCC3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4226134.png)
![6-chloro-4-[4-(2-methoxy-2-oxoethoxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B4226142.png)
![4-[3-(benzyloxy)phenyl]-3-(2-hydroxy-4,5-dimethylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4226149.png)
![3,4-dichloro-N-{2-[4-methyl-5-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4226152.png)
![N-(2-bromophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4226155.png)
![8-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4226156.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-methyl-5-nitrophenyl)propanamide](/img/structure/B4226162.png)

![N-(3-chloro-2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4226183.png)
![6-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4226195.png)
![methyl 2-chloro-5-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4226197.png)

![2-[3-allyl-1-(3-methylphenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4226226.png)
![ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4226238.png)